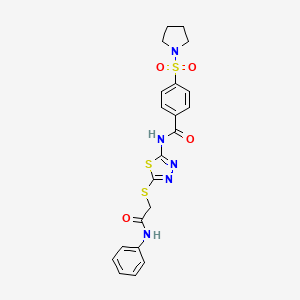

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N5O4S3 and its molecular weight is 503.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features contribute to a broad spectrum of biological activities, making it a subject of significant research interest.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₂₃N₃O₃S₂ and a molecular weight of 400.47 g/mol. The presence of the thiadiazole ring enhances its ability to interact with biological targets due to its mesoionic character, allowing it to cross cellular membranes effectively .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit potent anticancer activities. For instance, studies have demonstrated that compounds similar to this compound show significant antiproliferative effects against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Cell Line | Compound Concentration (μg/mL) | Activity Level |

|---|---|---|

| A549 (Lung) | 1.16 | High |

| T47D (Breast) | 0.85 | Moderate |

| HT-29 (Colon) | 0.75 | High |

| Jurkat E6.1 (T-cell leukemia) | 0.90 | Moderate |

Molecular docking studies suggest that the compound interacts with specific enzyme sites such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells. This interaction may inhibit the enzyme's activity, leading to reduced cancer cell proliferation . The compound's ability to form hydrogen bonds and π-cation interactions with protein residues enhances its binding affinity and potential efficacy as an anticancer agent .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains and fungi . The presence of the thioether linkage in its structure may enhance its antimicrobial potency by facilitating penetration through microbial cell walls.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of thiadiazole derivatives, this compound was tested against several cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations as low as 0.75 μg/mL for colon carcinoma cells .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 μg/mL for S. aureus, indicating strong antibacterial activity compared to conventional antibiotics like ciprofloxacin .

Aplicaciones Científicas De Investigación

Biological Activities of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for a wide range of biological activities including:

- Antimicrobial Activity : Compounds containing the thiadiazole ring have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For example, certain compounds have been effective against various cancer cell lines, inducing apoptosis and inhibiting proliferation . The compound may exhibit similar properties due to its structural components.

- Anticonvulsant Effects : Research indicates that modifications of the 1,3,4-thiadiazole structure can lead to compounds with anticonvulsant activity. Studies have shown that certain derivatives exhibit high potency in animal models .

Synthesis and Characterization

The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step synthetic routes including:

- Formation of Thiadiazole Ring : The initial step often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole core.

- Coupling Reactions : Subsequent reactions may include coupling with pyrrolidine derivatives to introduce the sulfonamide functionality.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

A study on related thiadiazole compounds revealed that certain derivatives significantly reduced cell viability in human cancer cell lines. For example, compounds were shown to induce apoptosis in glioblastoma cells through DNA damage mechanisms . The potential for this compound to exhibit similar effects warrants further investigation.

Antimicrobial Efficacy

In vitro studies demonstrated that various 1,3,4-thiadiazole derivatives exhibited promising antimicrobial activity against pathogenic bacteria and fungi. The disc diffusion method confirmed the effectiveness of these compounds against multiple strains . This suggests that this compound could be explored for its potential use as an antimicrobial agent.

Future Directions in Research

The unique structural features of this compound position it well for further research into:

- Combination Therapies : Investigating its use in combination with existing therapies to enhance efficacy and reduce resistance in microbial infections or cancer treatments.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be critical for optimizing its therapeutic applications.

Propiedades

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S3/c27-18(22-16-6-2-1-3-7-16)14-31-21-25-24-20(32-21)23-19(28)15-8-10-17(11-9-15)33(29,30)26-12-4-5-13-26/h1-3,6-11H,4-5,12-14H2,(H,22,27)(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWAVNBREPXKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.